Naphthalen-2-ylcyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-2-ylcyanamide is an organic compound that belongs to the class of naphthalene derivatives It consists of a naphthalene ring system with a cyanamide group attached at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalen-2-ylcyanamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with cyanogen bromide in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalen-2-ylcyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-2-ylcarbamide.
Reduction: Reduction reactions can convert the cyanamide group to an amine group.
Substitution: The cyanamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Naphthalen-2-ylcarbamide
Reduction: Naphthalen-2-ylamine
Substitution: Various substituted naphthalenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Naphthalen-2-ylcyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of naphthalen-2-ylcyanamide involves its interaction with specific molecular targets and pathways. The cyanamide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Naphthalen-2-ylcyanamide can be compared with other naphthalene derivatives, such as:
Naphthalen-1-ylcyanamide: Similar structure but with the cyanamide group at the 1-position.
2-Naphthol: A hydroxyl group at the 2-position instead of a cyanamide group.
Naphthalen-2-ylamine: An amine group at the 2-position instead of a cyanamide group.
Uniqueness: this compound is unique due to the presence of the cyanamide group, which imparts distinct chemical reactivity and potential biological activities compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
116120-22-0 |
---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
naphthalen-2-ylcyanamide |
InChI |
InChI=1S/C11H8N2/c12-8-13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,13H |
InChI-Schlüssel |
ZKBKZMHZLLGFLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.